molecular formula C7H5F4N B1270791 4-Amino-2-fluorobenzotrifluoride CAS No. 69411-68-3

4-Amino-2-fluorobenzotrifluoride

Cat. No.: B1270791
CAS No.: 69411-68-3
M. Wt: 179.11 g/mol
InChI Key: CRRVZRDISHOQQL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Amino-2-fluorobenzotrifluoride typically involves the reaction of 4-chloro-2-fluorobenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with ammonia to yield this compound . Industrial production methods often utilize similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

4-Amino-2-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, forming different products depending on the reagents used.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.

Common reagents used in these reactions include halogens, alkylating agents, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-2-fluorobenzotrifluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 4-Amino-2-fluorobenzotrifluoride exerts its effects involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

4-Amino-2-fluorobenzotrifluoride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical processes.

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRVZRDISHOQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371019
Record name 4-Amino-2-fluorobenzotrifluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69411-68-3
Record name 3-Fluoro-4-(trifluoromethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69411-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-fluorobenzotrifluoride
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URL https://comptox.epa.gov/dashboard/DTXSID90371019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-fluorobenzotrifluoride
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Synthesis routes and methods I

Procedure details

In a round bottomed flask, 2-fluoro-4-nitro-1-trifluoromethyl-benzene (1.00 g, 4.78 mmol) was dissolved in 10 mL of methanol. To this solution was added 10% palladium on carbon (100 mg) and the solution was stirred overnight at room temperature under hydrogen (1 atm). The solution was filtered and concentrated to afford 3-fluoro-4-trifluoromethyl-phenylamine. 1H NMR (300 MHz, DMSO-d6) δ 7.3 (m, 1H), 6.6 (d, 2H), 6.2 (s, 2H)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 20 ml of concentrated hydrochloric acid and 15 ml of 95% ethanol is added 5.0 g (24 mmole) of 2-fluoro,4-nitrobenzotrifluoride. The mixture is stirred and 20 g (88 mmole) of stannous chloride dihydrate is added in portions over a 30 min period. The reaction is exothermic and during the addition the temperature is maintained at 60°. When the addition is complete, the mixture is stirred at 60° for an additional 30 min. The reaction is cooled and poured onto a mixture of ice and 36% sodium hydroxide, which is extracted with ether (3×). The combined ether layers are washed once with brine and dried over sodium sulfate. Filtration and evaporation of the solvent gave 4-amino,2-fluorobenzotrifluoride (3-fluoro-4-trifluoromethylaniline).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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